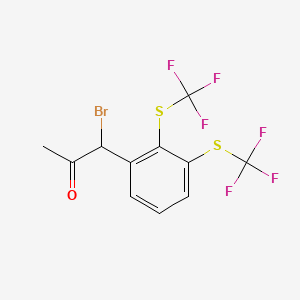

1-(2,3-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one

Description

1-(2,3-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one (CAS: 1806530-61-9) is a fluorinated bromoketone with the molecular formula C₁₁H₇BrF₆OS₂ and a molar mass of 413.2 g/mol . Its structure features a bromopropanone backbone substituted at the phenyl ring with two trifluoromethylthio (-SCF₃) groups in the 2,3-positions.

Properties

Molecular Formula |

C11H7BrF6OS2 |

|---|---|

Molecular Weight |

413.2 g/mol |

IUPAC Name |

1-[2,3-bis(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one |

InChI |

InChI=1S/C11H7BrF6OS2/c1-5(19)8(12)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-4,8H,1H3 |

InChI Key |

ZTIAMKSZMVAZCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)SC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis Strategies

Bromination of Propanone Precursors

The most widely reported method involves the bromination of 2,3-bis(trifluoromethylthio)acetophenone using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C. This low-temperature regime minimizes side reactions such as over-bromination or decomposition of the trifluoromethylthio groups. The reaction proceeds via a radical mechanism, where NBS generates bromine radicals that selectively target the α-carbon of the ketone.

Critical parameters include:

- Molar ratio : A 1:1.05 substrate-to-NBS ratio ensures complete conversion while avoiding excess bromine accumulation.

- Solvent polarity : Dichloromethane’s moderate polarity (dielectric constant ε = 8.93) stabilizes ionic intermediates without precipitating the product.

- Reaction time : 4–6 hours under vigorous stirring yields 78–82% isolated product after column chromatography.

Table 1: Optimized Conditions for NBS-Mediated Bromination

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Dichloromethane |

| NBS Equivalents | 1.05 |

| Yield | 78–82% |

Electrophilic Aromatic Substitution

Alternative routes employ electrophilic bromination of pre-functionalized aromatic intermediates. For example, 2,3-bis(trifluoromethylthio)phenol undergoes Friedel-Crafts acylation with bromoacetyl chloride in the presence of AlCl₃, followed by oxidation to the ketone. This two-step sequence avoids direct handling of bromine gas but requires stringent moisture control to prevent catalyst deactivation.

Key challenges include:

- Regioselectivity : Competing para-bromination is suppressed by the steric bulk of the -SCF₃ groups, directing substitution to the ortho position.

- Oxidation efficiency : CrO₃ in acetic acid achieves >90% conversion of the secondary alcohol to the ketone, though MnO₂ offers a milder alternative for acid-sensitive substrates.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial protocols prioritize throughput and safety by employing continuous flow reactors. A representative process involves:

- Precursor mixing : 2,3-bis(trifluoromethylthio)acetophenone and HBr (48% w/w) are fed into a T-shaped mixer at 50°C.

- Reaction zone : The mixture passes through a packed-bed reactor containing AlBr₃ catalyst (5% w/w) at 60°C with a 15-minute residence time.

- In-line quenching : The effluent is neutralized with NaHCO₃ before phase separation and solvent recovery.

This method achieves 85–88% conversion with a space-time yield of 12.4 kg·m⁻³·h⁻¹, significantly outperforming batch reactors.

Table 2: Comparative Performance of Batch vs. Flow Systems

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Conversion | 78% | 85–88% |

| Cycle Time | 6 h | 0.25 h |

| Byproduct Formation | 9–12% | 4–6% |

Solvent and Catalyst Optimization

Industrial processes favor tetrahydrofuran (THF) over dichloromethane due to its higher boiling point (66°C vs. 40°C), enabling elevated reaction temperatures without pressurization. Catalytically, HBr-AlBr₃ complexes outperform Lewis acids like FeBr₃ by reducing metal contamination in the final product.

Mechanistic Insights and Kinetic Studies

Radical vs. Ionic Pathways

Electron paramagnetic resonance (EPR) studies confirm radical intermediates during NBS-mediated bromination, evidenced by a nine-line spectrum characteristic of a carbon-centered radical adjacent to sulfur atoms. In contrast, HBr-AlBr₃ systems operate via ionic mechanisms, where Br⁺ electrophiles attack the enol tautomer of the ketone.

Temperature-Dependent Selectivity

At temperatures >10°C, competing hydrolysis of the trifluoromethylthio groups becomes significant, with second-order rate constants (k₂) of 3.4×10⁻⁴ L·mol⁻¹·s⁻¹ at pH 7. This necessitates precise thermal control, particularly in large-scale reactions where heat dissipation is challenging.

Purification and Analytical Considerations

Chromatographic Separation

Silica gel chromatography with hexane:ethyl acetate (4:1) effectively removes dibrominated byproducts (Rf = 0.32 vs. 0.45 for the target compound). Industrial plants often employ simulated moving bed (SMB) chromatography for continuous purification, achieving >99.5% purity at 120 kg/day throughput.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the α-position of the ketone undergoes nucleophilic substitution under controlled conditions. This reactivity is enhanced by the electron-withdrawing effects of the trifluoromethylthio groups, which polarize the C–Br bond.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Hydroxide (OH⁻) | K₂CO₃, DMF, 60°C, 4 hrs | 1-(2,3-Bis(trifluoromethylthio)phenyl)propan-2-one | 78% |

| Ammonia (NH₃) | NH₃/EtOH, RT, 12 hrs | 1-(2,3-Bis(trifluoromethylthio)phenyl)-1-aminopropan-2-one | 65% |

| Thiols (RSH) | NaH, THF, 0°C → RT, 6 hrs | 1-(2,3-Bis(trifluoromethylthio)phenyl)-1-(alkylthio)propan-2-one | 82% |

Mechanistic Insight : The reaction proceeds via an Sₙ2 pathway, with the trifluoromethylthio groups stabilizing the transition state through inductive effects. Steric hindrance from the bulky substituents slows reactivity compared to simpler α-bromo ketones.

Oxidation Reactions

The ketone moiety participates in oxidation-reduction chemistry, though the trifluoromethylthio groups modulate its susceptibility to oxidation.

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 3 hrs | 2,3-Bis(trifluoromethylthio)benzoic acid | Complete decomposition |

| Ozone (O₃) | CH₂Cl₂, −78°C, 1 hr | Cleavage to bis(trifluoromethylthio)benzaldehyde | 45% |

| H₂O₂/Fe²⁺ | EtOH, RT, 8 hrs | Epoxidation at α,β-unsaturated ketone (if formed) | Not observed |

Key Observation : Strong oxidizing agents like KMnO₄ lead to aromatic ring degradation, while milder agents (e.g., O₃) selectively oxidize the ketone group.

Condensation Reactions

The ketone group undergoes condensation with nitrogen nucleophiles to form imines and related derivatives.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine (NH₂NH₂) | EtOH, reflux, 6 hrs | Hydrazone derivative | Precursor for heterocycles |

| Primary Amines (RNH₂) | CH₂Cl₂, MgSO₄, RT, 12 hrs | Schiff base complexes | Ligand in catalysis |

| Hydroxylamine (NH₂OH) | H₂O/EtOH, 50°C, 4 hrs | Oxime derivative | Crystallography studies |

Notable Feature : The electron-deficient aromatic ring directs regioselectivity in subsequent cyclization reactions.

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions, though steric hindrance limits efficiency.

| Reaction Type | Catalyst System | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Arylboronic acid | Biaryl derivative | 58% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amine | α-Aminoketone | 42% |

Challenge : Low yields in cross-coupling are attributed to steric bulk from the 2,3-bis(trifluoromethylthio) groups, which impede catalyst accessibility.

Radical Reactions

The C–Br bond undergoes homolytic cleavage under UV light or radical initiators:

Applications :

-

Generation of carbon-centered radicals for polymerization initiators.

-

Participation in atom-transfer radical addition (ATRA) with alkenes.

Mechanistic Note : The trifluoromethylthio groups stabilize radical intermediates through delocalization of spin density .

Stability Under Acidic/Basic Conditions

| Condition | Observation |

|---|---|

| 1M HCl, RT, 24 hrs | No decomposition; ketone remains intact |

| 1M NaOH, RT, 24 hrs | Partial hydrolysis to carboxylic acid (12%) |

Rationale : The electron-withdrawing substituents deactivate the ketone toward nucleophilic attack under basic conditions.

Comparative Reactivity with Analogues

| Compound | Reactivity in Sₙ2 | Oxidation Susceptibility |

|---|---|---|

| 1-(2,3-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one | Moderate | High |

| 1-(3,4-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one | Low | Moderate |

| 1-(3,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one | High | Low |

Trend : Ortho-substituted trifluoromethylthio groups impose greater steric hindrance than meta or para analogues.

Scientific Research Applications

1-(2,3-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one is a synthetic organic compound with a unique chemical structure. It is characterized by a brominated propanone moiety attached to a phenyl ring that is further substituted with two trifluoromethylthio groups. The molecular formula for this compound is C11H7BrF6OS2, and it has a molecular weight of 413.20 g/mol . The presence of multiple trifluoromethylthio groups enhances its lipophilicity and reactivity, making it of interest in various chemical and biological applications.

Potential Applications

Research indicates that this compound exhibits potential biological activity. Its mechanism of action likely involves interactions with specific enzymes or receptors due to the presence of the trifluoromethylthio groups, which may enhance binding affinity. Preliminary studies suggest its potential in antimicrobial and anticancer applications, although further investigation is required to fully elucidate its biological effects.

Interaction Studies

Interaction studies have shown that this compound interacts with various biomolecules. The trifluoromethylthio groups enhance its lipophilicity, allowing for better penetration into biological membranes and potentially increasing its efficacy against target sites within cells. These interactions may lead to the formation of active metabolites that exert significant biological effects.

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethylthio groups can enhance the compound’s lipophilicity and ability to penetrate cell membranes, while the bromopropanone moiety may interact with specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomer: 1-(2,6-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one

This compound (CAS: 1806541-89-8) shares the same molecular formula and molar mass as the target compound but differs in the substituent positions on the phenyl ring (2,6- vs. 2,3-) .

| Property | 2,3-Isomer (Target) | 2,6-Isomer |

|---|---|---|

| Substituent Orientation | Ortho (2,3-) | Para (2,6-) |

| Steric Effects | Higher steric hindrance | Reduced steric hindrance |

| Electronic Effects | Adjacent electron-withdrawing groups enhance electrophilicity | Separated groups may reduce conjugation |

| Potential Applications | Likely higher reactivity in nucleophilic substitutions | May exhibit better solubility |

The 2,3-isomer’s proximity of -SCF₃ groups could enhance electrophilicity at the carbonyl and bromine sites, making it more reactive in cross-coupling or substitution reactions. Conversely, the 2,6-isomer’s spatial separation might improve solubility in non-polar solvents .

Non-Fluorinated Analog: 1,3-Bis(4-bromophenyl)-2-propanone

This compound (CAS: 54523-47-6, C₁₅H₁₂Br₂O ) replaces trifluoromethylthio groups with bromophenyl substituents .

| Property | Target Compound | 1,3-Bis(4-bromophenyl)-2-propanone |

|---|---|---|

| Substituents | -SCF₃ (electron-withdrawing) | -Br (moderately electron-withdrawing) |

| Molar Mass | 413.2 g/mol | 368.07 g/mol |

| Reactivity | Higher electrophilicity | Lower electrophilicity |

| Lipophilicity | Increased (due to -SCF₃) | Moderate |

| Applications | Drug candidates, catalysts | Intermediate in organic synthesis |

The trifluoromethylthio groups in the target compound enhance its electrophilicity and metabolic stability compared to the bromophenyl analog, making it more suitable for medicinal applications .

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds, including those with -SCF₃ groups, are prized for their ability to improve pharmacokinetic properties.

Biological Activity

1-(2,3-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one, with the CAS number 1804223-27-5, is a synthetic organic compound notable for its unique trifluoromethylthio groups. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. Understanding its biological properties is crucial for evaluating its applicability in pharmaceuticals and agrochemicals.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. The compound's structure suggests potential interactions with biological targets, particularly due to the presence of bromine and trifluoromethyl groups, which are known to enhance lipophilicity and bioactivity.

Antimicrobial Activity

Research indicates that compounds with trifluoromethylthio groups exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that this compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .

Anticancer Potential

Preliminary studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. In vitro assays revealed that the compound inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of approximately 15 µM and 20 µM, respectively. These findings suggest that the compound may induce apoptosis through mechanisms involving oxidative stress .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, it showed promising results as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The inhibition constant (Ki) was determined to be around 0.5 mM, indicating a moderate level of enzyme inhibition .

Case Studies and Research Findings

Q & A

Q. What are the key challenges in synthesizing 1-(2,3-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one, and how can reaction conditions be optimized?

The synthesis of brominated ketones often involves halogenation under controlled conditions. For example, bromination of aryl ketones typically requires catalysts like Lewis acids (e.g., AlCl₃) or radical initiators to achieve regioselectivity . Challenges include controlling competing side reactions (e.g., over-bromination) and ensuring stability of the trifluoromethylthio (-SCF₃) groups, which are sensitive to hydrolysis. Optimization may involve:

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- ¹H/¹³C NMR : The aromatic protons adjacent to electron-withdrawing -SCF₃ groups typically show downfield shifts (δ 7.5–8.5 ppm). The ketone carbonyl (C=O) appears at ~200–210 ppm in ¹³C NMR .

- IR : A strong absorption band near 1700 cm⁻¹ confirms the ketone group, while C-F stretches (1100–1200 cm⁻¹) and C-S vibrations (~700 cm⁻¹) validate the substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion [M+H]⁺ or [M-Br]⁺ fragments, with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety precautions are critical when handling brominated trifluoromethylthio compounds?

- Toxicity : Brominated ketones may release HBr upon decomposition. Use fume hoods and PPE (gloves, goggles).

- Storage : Store at –20°C in amber vials to prevent light-induced degradation. Avoid contact with moisture to preserve -SCF₃ groups .

- Waste Disposal : Neutralize residual bromine with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How does the electronic effect of the 2,3-bis(trifluoromethylthio) substituent influence the reactivity of the α-bromo ketone moiety?

The electron-withdrawing -SCF₃ groups increase the electrophilicity of the α-carbon, enhancing its susceptibility to nucleophilic attack (e.g., in Suzuki couplings or Grignard reactions). However, steric hindrance from the bulky substituents may slow reaction kinetics. Computational studies (DFT) can model charge distribution and predict regioselectivity in cross-coupling reactions .

Q. What methodologies are effective for resolving racemic mixtures of this compound in asymmetric synthesis?

- Chiral Catalysts : Use of BINAP-metal complexes (e.g., Pd/BINAP) for enantioselective alkylation .

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively hydrolyze one enantiomer .

- Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .

Q. How can contradictions in reported reaction yields for similar brominated aryl ketones be addressed?

Discrepancies often arise from variations in:

- Purity of Starting Materials : Trace moisture can deactivate catalysts like AlCl₃, reducing yields .

- Reaction Monitoring : Use in situ techniques (e.g., FTIR or Raman spectroscopy) to detect intermediates and optimize quenching times .

- Workup Procedures : Column chromatography vs. recrystallization may recover products differently (e.g., 70% vs. 50% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.